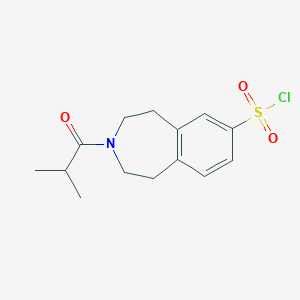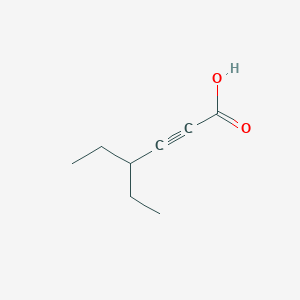![molecular formula C19H19NO3 B13187902 Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-azabicyclo heptane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the 7-oxa-3-azabicyclo[4.1.0]heptane core.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the desired ester.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound is similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.
N-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane: Another related compound, differing in the protective group attached to the nitrogen atom.
Uniqueness
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19(17(13-20)23-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Clave InChI |
RMIUDGXBJKLBBU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2C1(O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
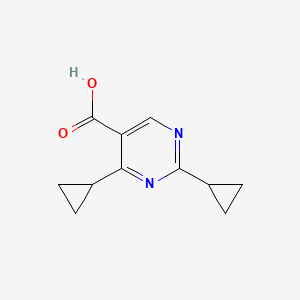
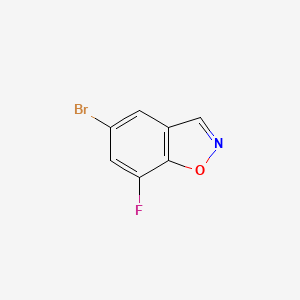
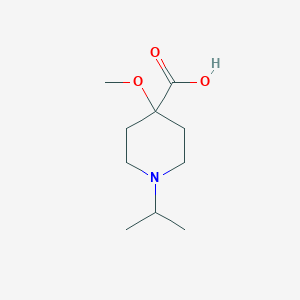
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)






